molecular formula C8H10BClFNO2 B11886948 (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid CAS No. 943831-08-1

(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid

Katalognummer: B11886948
CAS-Nummer: 943831-08-1
Molekulargewicht: 217.43 g/mol
InChI-Schlüssel: XUXVLBNXHVJIDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, dimethylamino, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid typically involves the reaction of 4-chloro-3-(dimethylamino)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phenols, boranes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Wirkmechanismus

The mechanism of action of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The presence of the dimethylamino and fluorine groups can influence the compound’s electronic properties and reactivity, enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is unique due to the combination of chlorine, dimethylamino, and fluorine substituents on the phenyl ring. This combination imparts specific electronic and steric properties that enhance its reactivity and versatility in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

943831-08-1

Molekularformel

C8H10BClFNO2

Molekulargewicht

217.43 g/mol

IUPAC-Name

[4-chloro-3-(dimethylamino)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C8H10BClFNO2/c1-12(2)8-6(10)4-3-5(7(8)11)9(13)14/h3-4,13-14H,1-2H3

InChI-Schlüssel

XUXVLBNXHVJIDB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)Cl)N(C)C)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.